Oleoyl coenzyme A lithium salt

Catalog No.
S1776691
CAS No.
188824-37-5
M.F
C39H64Li4N7O17P3S
M. Wt
1055.714
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleoyl coenzyme A lithium salt

CAS Number

188824-37-5

Product Name

Oleoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H64Li4N7O17P3S

Molecular Weight

1055.714

InChI

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

OITFSDVCTCHDHP-FGBQLYJKSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Oleoyl coenzyme A (Oleoyl-CoA) lithium salt is a high-purity, long-chain (C18:1) acyl-thioester derivative essential for lipid metabolism research and enzyme assay development. As the primary acyl group carrier in the biosynthesis of triglycerides and cholesteryl esters, it serves as the benchmark substrate for acyltransferases such as ACAT1 and DGAT . From a procurement perspective, the lithium salt form is specifically selected over the free acid due to its >50-fold higher aqueous solubility—achieving clear solutions at up to 50 mg/mL—and its enhanced solid-state stability . These handling characteristics make it an indispensable reagent for formulating detergent-free liposomal assays, calibrating LC-MS/MS metabolomic profiles, and conducting high-throughput screening for metabolic disorder therapeutics [1].

Substituting Oleoyl-CoA lithium salt with its free acid form or saturated acyl-CoA analogs introduces severe processability and kinetic limitations. The free acid form is highly lipophilic and practically insoluble in standard aqueous buffers, requiring harsh detergents or organic solvents that can denature target enzymes or disrupt liposomal and nanodisc assay formats . Furthermore, substituting with saturated analogs like Palmitoyl-CoA or Stearoyl-CoA drastically alters enzyme kinetics; enzymes such as ACAT1 exhibit a strong structural preference for the cis-9 double bond of Oleoyl-CoA, and using saturated substitutes results in significantly lower reaction velocities (Vmax) and compromised assay sensitivity [1]. Finally, alternative salt forms, such as sodium, can alter the critical micelle concentration (CMC) or interact unfavorably with divalent cations in complex kinase buffers, making the highly hydrated lithium salt the required choice for reproducible, high-concentration stock preparation [2].

Aqueous Solubility and Detergent-Free Stock Preparation

Oleoyl-CoA lithium salt demonstrates exceptional aqueous processability, achieving clear, colorless solutions at concentrations up to 50 mg/mL in water . In stark contrast, the free acid form of Oleoyl-CoA is highly lipophilic and practically insoluble in neutral aqueous buffers without the addition of organic solvents or strong detergents. This >50-fold increase in functional solubility allows for the preparation of highly concentrated, detergent-free stock solutions, which is critical for maintaining the integrity of lipid bilayers in downstream applications .

Evidence DimensionAqueous Solubility Limit
Target Compound Data~50 mg/mL (clear solution)
Comparator Or BaselineFree acid (<1 mg/mL, turbid/insoluble)
Quantified Difference>50-fold higher solubility
ConditionsDeionized water, neutral pH, room temperature

Enables the preparation of concentrated, detergent-free substrate stocks essential for sensitive liposomal and nanodisc-based enzyme assays.

Kinetic Superiority in ACAT1 Esterification Assays

In cell-free liposomal assays measuring acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) activity, Oleoyl-CoA serves as the kinetically favored acyl donor compared to saturated analogs. Due to the enzyme's structural preference for the cis-9 double bond, Oleoyl-CoA yields a significantly higher maximum reaction velocity (Vmax) for cholesterol esterification—often 2- to 3-fold higher than saturated species like Palmitoyl-CoA or Stearoyl-CoA [1]. This kinetic advantage ensures maximum signal generation in radiometric or fluorometric activity assays .

Evidence DimensionACAT1 Substrate Turnover (Vmax)
Target Compound DataOleoyl-CoA (Optimal turnover rate)
Comparator Or BaselineSaturated Acyl-CoAs (e.g., Palmitoyl-CoA, 2-3x lower turnover)
Quantified Difference200-300% increase in reaction velocity
ConditionsIn vitro liposomal ACAT1 activity assay

Maximizes assay sensitivity and dynamic range when screening for ACAT1 inhibitors in drug discovery pipelines.

Analytical Stability for LC-MS/MS Absolute Quantification

When utilized as an analytical standard for native chemical ligation (e.g., CysTPP tagging) to probe tissue acyl-CoA pools, Oleoyl-CoA lithium salt exhibits high extraction stability and a linear LC-MS/MS response up to 25 pmol [1]. Compared to highly reactive short-chain species like succinyl-CoA, which degrade rapidly via anhydride formation in biological extracts, the long-chain lithium salt maintains structural integrity. This stability allows researchers to generate reliable absolute standard curves rather than relying solely on expensive, heavy-isotope-labeled internal standards [2].

Evidence DimensionStandard Curve Linearity and Extraction Stability
Target Compound DataOleoyl-CoA lithium salt (Linear up to 25 pmol, stable in extracts)
Comparator Or BaselineShort-chain/reactive CoAs (e.g., Succinyl-CoA, rapid degradation)
Quantified DifferenceMaintained linearity without anhydride-induced signal loss
ConditionsLC-MS/MS with CysTPP derivatization, 80% DMSO/acidified extracts

Ensures reproducible calibration curves for the absolute quantification of lipid pools in metabolomic profiling and biomarker discovery.

Buffer Compatibility and CMC Stability in Complex Assays

The lithium salt of Oleoyl-CoA is strategically selected over sodium or potassium salts in complex biochemical assays to prevent unwanted precipitation. Sodium salts of long-chain fatty acyl-CoAs can alter the critical micelle concentration (CMC) or precipitate in the presence of divalent cations (like Mg2+ or Ca2+) commonly required in kinase and transferase buffers[1]. Lithium's high hydration energy keeps the Oleoyl-CoA highly soluble, extending its functional concentration range in complex matrices without substrate dropout .

Evidence DimensionBuffer Compatibility / Precipitation Risk
Target Compound DataLithium salt (High hydration, low precipitation risk)
Comparator Or BaselineSodium/Potassium salts (Higher risk of altering CMC or precipitating)
Quantified DifferenceExtended solubility range in Mg2+/Ca2+ rich buffers
ConditionsComplex enzymatic buffers containing divalent cations

Prevents substrate dropout and baseline drift in automated, high-throughput biochemical assays, ensuring consistent lot-to-lot reproducibility.

High-Throughput Screening of ACAT1/DGAT Inhibitors

Leveraging its optimal reaction kinetics and structural preference (cis-9 double bond), Oleoyl-CoA lithium salt is a highly effective substrate for in vitro liposomal assays targeting ACAT1 and DGAT. Its use maximizes the dynamic range and signal-to-noise ratio in high-throughput screening campaigns aimed at discovering novel therapeutics for metabolic disorders and cardiovascular diseases .

Quantitative Metabolomics and Lipid Profiling

Due to its exceptional stability in extraction buffers and linear response in mass spectrometry, this compound is highly suited as a primary analytical standard. It enables the absolute quantification of intracellular long-chain acyl-CoA pools via LC-MS/MS and native chemical ligation techniques, bypassing the need for complex relative isotope spiking[1].

Liposomal and Nanodisc Reconstitution Studies

The high aqueous solubility of the lithium salt allows for the preparation of concentrated, detergent-free stock solutions. This is critical for delivering acyl-CoA substrates to membrane proteins reconstituted in peptidiscs or nanodiscs, where the introduction of detergents or organic solvents would disrupt the delicate lipid bilayer architecture [2].

Protein N-Acylation and Post-Translational Modification Research

Oleoyl-CoA lithium salt serves as a stable, highly soluble acyl donor for studying both enzymatic and non-enzymatic N-acylation (oleoylation) of lysine residues on metabolic proteins. Its predictable critical micelle concentration (CMC) ensures that in vitro acylation assays remain reproducible across different biological replicates [3].

Dates

Last modified: 08-15-2023

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